molecular formula C8H5BrF2O2 B13285734 1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one

1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one

Cat. No.: B13285734
M. Wt: 251.02 g/mol
InChI Key: YMZDBMLPKQKQGX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one typically involves the bromination and fluorination of a hydroxyphenyl ethanone precursor. One common method involves the reaction of 3-bromo-2,4-difluorophenol with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of phenyl acetic acids or phenyl ketones.

    Reduction: Formation of phenyl ethanols.

Scientific Research Applications

1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

1-(3-bromo-2,4-difluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5BrF2O2/c1-3(12)6-5(13)2-4(10)7(9)8(6)11/h2,13H,1H3

InChI Key

YMZDBMLPKQKQGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)F)Br)F

Origin of Product

United States

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